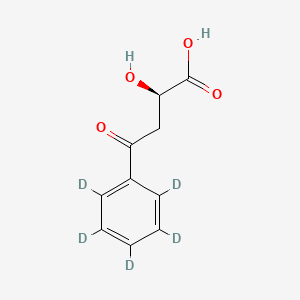
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is a heterocyclic compound that features a unique structure combining an oxazole ring with a hydroxyethyliminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one typically involves the reaction of 3-methyl-2H-1,2-oxazol-5-one with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the hydroxyethyliminomethyl group.
科学的研究の応用
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyliminomethyl group can form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity. The oxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
4-(2-hydroxyethyliminomethyl)-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.
3-methyl-2H-1,2-oxazol-5-one: Lacks the hydroxyethyliminomethyl group.
2-hydroxyethyliminomethyl-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.
Uniqueness
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is unique due to the presence of both the hydroxyethyliminomethyl group and the methyl group at the 3-position. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.
特性
IUPAC Name |
4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(4-8-2-3-10)7(11)12-9-5/h4,9-10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERQDOCQSOEXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C=NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)


![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)


